molecular formula C24H29ClN2O2S B299061 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B299061
M. Wt: 445 g/mol
InChI Key: HIJAXYPXZLERBN-YSMPRRRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as AG490, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by inhibiting the activity of various tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). By inhibiting these enzymes, 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is able to disrupt the signaling pathways that are involved in the growth and proliferation of cancer cells. This can lead to the inhibition of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been found to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to modulate the activity of immune cells, such as T cells and natural killer cells. These effects make 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for tyrosine kinases, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively low potency compared to other tyrosine kinase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.

Future Directions

There are several future directions for research on 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Another area of interest is the investigation of the potential therapeutic applications of 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and immunomodulatory effects of 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which could lead to the development of new treatments for autoimmune diseases.

Synthesis Methods

2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-ethoxybenzaldehyde with cyclohexylamine and 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride.

Scientific Research Applications

2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the activity of various tyrosine kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells. 2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.

properties

Product Name

2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C24H29ClN2O2S

Molecular Weight

445 g/mol

IUPAC Name

2-[(Z)-(5-chloro-2-ethoxyphenyl)methylideneamino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H29ClN2O2S/c1-2-29-20-13-12-17(25)14-16(20)15-26-24-22(19-10-6-7-11-21(19)30-24)23(28)27-18-8-4-3-5-9-18/h12-15,18H,2-11H2,1H3,(H,27,28)/b26-15-

InChI Key

HIJAXYPXZLERBN-YSMPRRRNSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=N\C2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

SMILES

CCOC1=C(C=C(C=C1)Cl)C=NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCCCC4

Origin of Product

United States

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